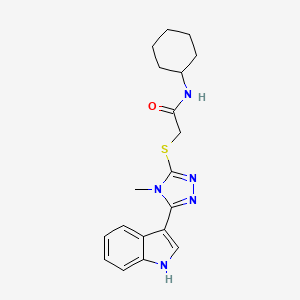

2-((5-(1H-吲哚-3-基)-4-甲基-4H-1,2,4-三唑-3-基)硫代)-N-环己基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide” is a derivative of indole, a heterocyclic compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . In particular, some 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides have been identified as inhibitors of the RNA-dependent RNA polymerase (RdRp) of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic .

Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using techniques such as 2D-QSAR, 3D-QSAR, and molecular docking . These techniques can provide insights into the interactions between the indole derivatives and their target molecules, which can guide the design and optimization of more potent inhibitors.科学研究应用

抗微生物应用

已有多项研究聚焦于与2-((5-(1H-吲哚-3-基)-4-甲基-4H-1,2,4-三唑-3-基)硫代)-N-环己基乙酰胺相关的化合物的抗微生物潜力。例如,具有类似结构特征的化合物已被证明对多种病原体具有强效的抗菌活性,包括黑曲霉、青霉菌、白色念珠菌、枯草杆菌和大肠杆菌等。这些发现表明这类化合物在应对各种微生物感染方面具有潜力(El-Sayed et al., 2011)。

抗癌应用

与上述化学物质结构相关的化合物也已被探索其抗癌特性。研究表明,某些衍生物对各种癌细胞系表现出有希望的抑制效果,暗示它们作为抗癌药物的潜力。例如,一些研究强调了融合嘧啶衍生物对不同细胞系的高抑制效果,可与已知的化疗药物如阿霉素相媲美(Albratty et al., 2017)。

合成新化合物

研究合成具有潜在生物活性的新化合物是另一个重要的应用领域。研究已开发了合成各种具有潜在抗微生物和抗癌活性的化合物的方法,利用类似的核心结构作为起点。这些合成的化合物已经接受了各种测试以评估它们的生物活性,为进一步药物开发和发现新的治疗剂提供了基础(Kaplancikli et al., 2008)。

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exert their biological activities . For instance, some indole derivatives have been found to inhibit RNA synthesis by SARS-CoV-2 RdRp .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Some indole derivatives have been found to show inhibitory activity against various viruses . For instance, certain compounds have been identified as potent inhibitors with IC50 values in the micromolar range, inhibiting RNA synthesis by SARS-CoV-2 RdRp .

Action Environment

It’s known that the effectiveness of similar compounds can be influenced by factors such as the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .

未来方向

Future research on indole derivatives could focus on further structural modification and optimization to obtain drug candidates with effective anti-viral activities in vivo . The development of methods for the rapid and mild generation of (1H-indol-3-yl)methyl electrophiles could also be a promising direction .

属性

IUPAC Name |

N-cyclohexyl-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5OS/c1-24-18(15-11-20-16-10-6-5-9-14(15)16)22-23-19(24)26-12-17(25)21-13-7-3-2-4-8-13/h5-6,9-11,13,20H,2-4,7-8,12H2,1H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGWJCXGVXLEIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2414254.png)

![Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride](/img/structure/B2414255.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2414261.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2414267.png)